molecular formula C11H21ClN2O2 B2981837 Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride CAS No. 2007910-70-3

Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride

Cat. No.: B2981837
CAS No.: 2007910-70-3
M. Wt: 248.75
InChI Key: HODOSLOMSNCLOP-UHFFFAOYSA-N
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Description

Tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group and a biazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride typically involves the reaction of tert-butyl [3,3’-biazetidine]-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride include oxidizing agents like tert-butyl hypochlorite and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride involves its interaction with molecular targets and pathways within a given system. The compound may act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation into final products.

Comparison with Similar Compounds

Similar Compounds

    Tert-butylhydrazine hydrochloride: Shares the tert-butyl group and hydrochloride salt but differs in its hydrazine structure.

    Tert-butyl chloride: Contains the tert-butyl group and chloride ion but lacks the biazetidine ring.

Uniqueness

Tert-butyl [3,3’-biazetidine]-1-carboxylate hydrochloride is unique due to its biazetidine ring structure, which imparts distinct chemical properties and reactivity compared to other tert-butyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODOSLOMSNCLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007910-70-3
Record name tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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